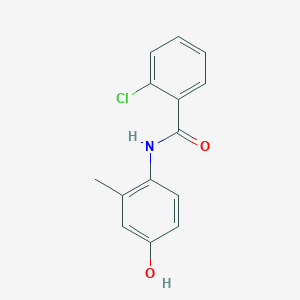

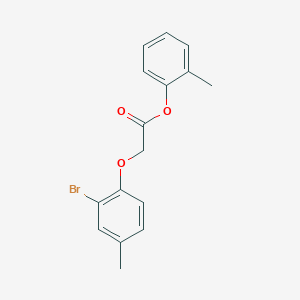

![molecular formula C18H12FN5O B5596373 4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)

4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is a compound that likely exhibits notable chemical and physical properties due to the presence of fluorine, a benzamide group, and a triazolopyrimidinyl moiety. Such compounds are often synthesized for their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related triazolopyrimidines involves practical multi-step procedures starting from precursor hydrazides or amidines, leading to compounds with diverse substitutions at various positions of the core structure. For example, a practical three-step procedure has been reported for the synthesis of fluorinated triazinamines, demonstrating the versatility and adaptability of synthetic routes for such compounds (Dolzhenko et al., 2008).

Molecular Structure Analysis

Crystal structure determination of similar compounds through single-crystal X-ray diffraction reveals nearly coplanar fused ring systems and stabilizing interactions such as weak intermolecular hydrogen bonds and π-π interactions. These structural features significantly influence the compound's physical and chemical properties (Hu et al., 2011).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure analysis of compounds closely related to the target chemical. For instance, the synthesis and crystal structure of 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one were explored, revealing insights into the molecular arrangement and interactions within the crystal structure (Hu et al., 2011).

Anticancer and Antimicrobial Activities

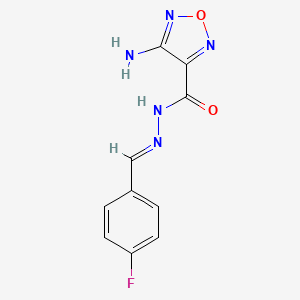

Several studies have focused on the anticancer and antimicrobial potential of related compounds. For example, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed, showing remarkable antiavian influenza virus activity (Hebishy et al., 2020). Another study synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, evaluating their antiproliferative activity against various cancer cell lines (Dolzhenko et al., 2008).

Novel Synthesis Approaches and Biological Evaluation

Innovative synthesis methods have been developed to create compounds with potential biological activities. For instance, the PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation facilitated the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for constructing biologically important skeletons (Zisheng Zheng et al., 2014).

Antitumor Agents with Unique Mechanisms

Research on [1,2,4]triazolo[1,5-a]pyrimidines revealed a class of anticancer agents with a unique mechanism of tubulin inhibition, offering a new avenue for cancer therapy (Zhang et al., 2007).

Mécanisme D'action

Orientations Futures

Given the wide range of biological activities exhibited by 1,2,4-triazolo[1,5-a]pyrimidines, these compounds are of significant interest in drug discovery . Future research may focus on optimizing these compounds for increased potency and selectivity, as well as exploring their potential applications in treating various diseases .

Propriétés

IUPAC Name |

4-fluoro-N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O/c19-14-8-6-13(7-9-14)16(25)21-17-22-18-20-11-10-15(24(18)23-17)12-4-2-1-3-5-12/h1-11H,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEHMPLHRCNOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

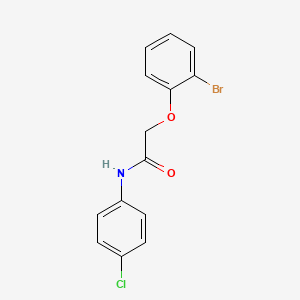

![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)

![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)

![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)